molecular formula C10H9NO2 B11917080 6-Acetylisoindolin-1-one CAS No. 1021874-40-7

6-Acetylisoindolin-1-one

Cat. No.: B11917080
CAS No.: 1021874-40-7
M. Wt: 175.18 g/mol
InChI Key: BONOBVZICFQMKM-UHFFFAOYSA-N
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Description

6-Acetylisoindolin-1-one is a chemical compound featuring the isoindolinone scaffold, a heterocyclic structure of significant interest in medicinal and organic chemistry . The isoindolinone core is a privileged structure found in various natural products and is integral to several approved pharmaceutical agents . Notable drugs containing this heterocycle include lenalidomide and pomalidomide, used in the treatment of multiple myeloma, as well as apremilast, an anti-inflammatory agent . This structural motif is also present in compounds with a wide range of documented biological activities, including carbonic anhydrase inhibition , antitumor effects , and antimicrobial properties . The presence of the acetyl group at the 6-position offers a versatile handle for further synthetic modification, making this compound a valuable building block for the discovery and development of new bioactive molecules. Researchers can utilize this compound as a key intermediate in the synthesis of more complex target structures or for the exploration of structure-activity relationships (SAR) in drug discovery programs. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1021874-40-7

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

6-acetyl-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C10H9NO2/c1-6(12)7-2-3-8-5-11-10(13)9(8)4-7/h2-4H,5H2,1H3,(H,11,13)

InChI Key

BONOBVZICFQMKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(CNC2=O)C=C1

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 6 Acetylisoindolin 1 One

Reactivity Profile of the Isoindolin-1-one (B1195906) Lactam Ring

The isoindolin-1-one core contains a γ-lactam, which is a five-membered cyclic amide. This structural feature is central to the molecule's reactivity.

Hydrolysis: The lactam ring can undergo hydrolysis under both acidic and basic conditions, leading to the opening of the five-membered ring. This reaction breaks the amide bond, yielding a substituted aminobenzoic acid derivative. The rate and extent of hydrolysis are influenced by the pH and temperature of the reaction medium.

Reduction: The amide functionality within the lactam ring can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the isoindolin-1-one to a substituted isoindoline (B1297411).

N-Functionalization: The nitrogen atom of the lactam can act as a nucleophile, allowing for the introduction of various substituents. This is often achieved after deprotonation with a suitable base to enhance its nucleophilicity. The presence of N-Boc or N-Cbz protecting groups can be a synthetic advantage for further manipulations. nih.gov

Ring Expansion and Rearrangement: Under specific conditions, isoindolin-1-ones can participate in ring expansion reactions. For instance, treatment with certain reagents can lead to the formation of larger heterocyclic systems like benzotriazines or cinnolines. acs.org

Electrophilic and Nucleophilic Reactions at the Acetyl Moiety

The acetyl group (-COCH₃) at the 6-position provides a key site for various chemical transformations.

Nucleophilic Addition: The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. youtube.com For example, it can react with Grignard reagents or organolithium compounds to form tertiary alcohols after workup. Reduction with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding secondary alcohol.

Enolate Formation and Subsequent Reactions: The α-protons on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate. This enolate can then participate in a variety of reactions, such as aldol (B89426) condensations, Claisen condensations, and alkylations, allowing for the elongation of the carbon chain at this position.

Halogenation: In the presence of a base and a halogen source (e.g., Br₂/NaOH), the acetyl group can undergo haloform reactions if the conditions are harsh enough. Under milder conditions, α-halogenation can occur.

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 6-acetylisoindolin-1-one can undergo electrophilic aromatic substitution (EAS) reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

Common EAS Reactions:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.combyjus.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. byjus.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, although the deactivating nature of the acetyl group can make these reactions challenging. byjus.com

Redox Chemistry of this compound

The term redox reaction refers to a chemical reaction that involves a change in the oxidation number of one or more of the elements involved. openstax.org

Oxidation: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The benzene ring is generally stable to oxidation except under very harsh conditions.

Reduction:

The acetyl group can be reduced to an ethyl group via methods like the Clemmensen reduction (amalgamated zinc in hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base). youtube.com

As mentioned earlier, the lactam carbonyl can be reduced to a methylene (B1212753) group (-CH₂-).

Catalytic hydrogenation can reduce both the acetyl carbonyl and potentially the aromatic ring, depending on the catalyst and reaction conditions.

Mechanistic Studies of Key Transformation Pathways

Understanding the mechanisms of reactions involving this compound is fundamental to controlling reaction outcomes and designing new synthetic routes.

Investigation of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. youtube.com Their detection and characterization provide crucial insights into the reaction pathway.

Carbocation Intermediates: In electrophilic aromatic substitution reactions, the attack of an electrophile on the benzene ring leads to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.com The stability of this intermediate influences the rate and regioselectivity of the reaction.

Enolate Intermediates: As discussed, the deprotonation of the acetyl group generates an enolate intermediate, which is key to many carbon-carbon bond-forming reactions. Spectroscopic techniques like NMR can sometimes be used to observe these intermediates.

Radical Intermediates: Certain reactions, particularly those initiated by light or radical initiators, may proceed through radical intermediates. These can be studied using techniques like electron paramagnetic resonance (EPR) spectroscopy.

Transition State Analysis in Specific Reactions

The transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. wikipedia.org Its structure and energy determine the activation energy and, therefore, the rate of the reaction.

Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling transition state structures and calculating their energies. ims.ac.jp This allows for the prediction of reaction pathways and selectivities. For instance, in an aldol reaction involving the enolate of this compound, different transition state models (e.g., Zimmerman-Traxler) can be used to predict the stereochemical outcome. harvard.edu

Kinetic Isotope Effects: By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be observed. The magnitude of the kinetic isotope effect can provide information about bond breaking and forming in the rate-determining step of the reaction, offering clues about the transition state structure. masterorganicchemistry.com For many electrophilic aromatic substitutions, the C-H bond cleavage is not the rate-determining step, as indicated by the absence of a significant deuterium (B1214612) isotope effect. masterorganicchemistry.com

Influence of Substituents on Reaction Kinetics and Thermodynamics

The chemical behavior of this compound is intrinsically linked to its molecular architecture, which features three primary reactive zones: the lactam ring, the acetyl group, and the aromatic system. The introduction of additional substituents onto the aromatic ring profoundly modifies the electron distribution across the molecule, thereby exerting significant control over the kinetics (reaction rates) and thermodynamics (equilibrium positions) of its reactions. These effects are primarily understood through the principles of electronic and steric influence.

Electronic Effects on Acetyl Group Reactivity

The acetyl group at the C-6 position is a key functional handle. Its reactivity is dominated by the electrophilicity of the carbonyl carbon and the acidity of the α-protons on the methyl group. Substituents on the aromatic ring can modulate these properties through inductive and resonance effects.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halides (-Cl, -F) placed elsewhere on the ring (e.g., at the C-4 or C-5 position) withdraw electron density from the aromatic system. This effect is transmitted to the acetyl group, increasing the acidity of the α-protons. Consequently, the rate of base-catalyzed reactions that involve the formation of an enolate intermediate, such as aldol condensations or Claisen-Schmidt reactions, is enhanced. The thermodynamic stability of the resulting enolate is increased, shifting the equilibrium towards the deprotonated form.

Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) donate electron density into the ring. This effect reduces the acidity of the α-protons, making enolate formation slower and thermodynamically less favorable. The electrophilicity of the acetyl carbonyl carbon is also slightly diminished, which can slow the rate of nucleophilic addition reactions.

The following data table illustrates the predicted kinetic effect of various substituents at the C-4 position on the relative rate of a base-catalyzed condensation reaction involving the acetyl group of this compound. The reaction is assumed to proceed via rate-determining enolate formation.

Table 3.6.1: Predicted Relative Rate Constants (krel) for the Base-Catalyzed Enolization of 4-Substituted-6-acetylisoindolin-1-one Derivatives
Substituent (at C-4)Electronic EffectPredicted Relative Rate (krel)Rationale
-NO₂Strong Electron-Withdrawing~55Strongly stabilizes the negative charge of the enolate intermediate through resonance and induction, significantly accelerating deprotonation.
-ClInductive Electron-Withdrawing~3.5Stabilizes the enolate primarily through the inductive effect, leading to a moderate rate increase.
-H (Reference)Neutral1.0Baseline reactivity of the parent this compound.
-OCH₃Resonance Electron-Donating~0.2Destabilizes the enolate intermediate by donating electron density, thereby decreasing the rate of its formation.

Thermodynamic and Kinetic Effects on Lactam Reactivity

The isoindolinone lactam contains an N-H bond with moderate acidity (pKa typically in the range of 18-20 in DMSO). This proton can be removed by a strong base to form an amide anion, which is a potent nucleophile for reactions like N-alkylation or N-arylation.

Influence on Acidity (Thermodynamics): The thermodynamic acidity of the N-H proton is directly tied to the stability of the resulting conjugate base (the amide anion). EWGs on the aromatic ring stabilize this anion by delocalizing the negative charge, thus lowering the pKa and making the proton more acidic. EDGs have the opposite effect, destabilizing the anion and raising the pKa. This thermodynamic parameter is crucial for selecting an appropriate base for deprotonation; a derivative with an EWG requires a weaker base to achieve complete deprotonation compared to a derivative with an EDG.

The table below outlines the predicted influence of substituents at the C-4 position on the acidity of the lactam proton.

Table 3.6.2: Predicted Thermodynamic Influence of Substituents on the Acidity (pKa) of the Lactam N-H in 4-Substituted-6-acetylisoindolin-1-one Derivatives
Substituent (at C-4)Electronic EffectPredicted pKa (in DMSO, relative)Thermodynamic Implication
-NO₂Strong Electron-WithdrawingLowerAnion is significantly stabilized; proton is more acidic. Deprotonation is thermodynamically more favorable.
-ClInductive Electron-WithdrawingSlightly LowerAnion is moderately stabilized; proton is slightly more acidic.
-H (Reference)NeutralBaselineReference acidity for the unsubstituted compound.
-OCH₃Resonance Electron-DonatingHigherAnion is destabilized; proton is less acidic. Deprotonation is thermodynamically less favorable.

Advanced Spectroscopic and Structural Elucidation of 6 Acetylisoindolin 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. In a study using a 400 MHz spectrometer with chloroform-d (B32938) as the solvent, the aromatic protons of 6-Acetylisoindolin-1-one showed distinct signals. rsc.org A doublet at δ 7.92 ppm with a coupling constant (J) of 8.0 Hz was assigned to the proton at position 4 (Ar-H). rsc.org The proton at position 5 (Ar-H) appeared as a multiplet between δ 7.50-7.56 ppm. rsc.org Another multiplet corresponding to the proton at position 7 (Ar-H) was observed at δ 7.68 ppm. rsc.org The methylene (B1212753) protons (NCH₂) adjacent to the nitrogen atom resonated as a singlet at δ 4.83 ppm. rsc.org

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H (position 4) 7.92 d 8.0
Ar-H (position 5) 7.50-7.56 m -
Ar-H (position 7) 7.68 dt 7.5, 1.0
NCH₂ 4.83 s -
CH₃ (acetyl) 2.65 s -

Data sourced from a study using a 400 MHz spectrometer in Chloroform-d. rsc.org

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, recorded at 101 MHz in chloroform-d, the carbonyl carbon of the acetyl group appeared at δ 197.7 ppm, while the lactam carbonyl carbon resonated at δ 167.3 ppm. rsc.org The quaternary carbons of the aromatic ring were observed at δ 141.2, 133.9, and 131.7 ppm. rsc.org The methine carbons of the aromatic ring showed signals at δ 128.6, 125.1, and 123.4 ppm. rsc.org The methylene carbon (NCH₂) appeared at δ 48.5 ppm, and the methyl carbon of the acetyl group was observed at δ 26.8 ppm. rsc.org The broad range of chemical shifts in ¹³C NMR allows for the clear distinction of each carbon atom in the molecule. libretexts.org

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O (acetyl) 197.7
C=O (lactam) 167.3
Ar-C (quaternary) 141.2
Ar-C (quaternary) 133.9
Ar-C (quaternary) 131.7
Ar-CH 128.6
Ar-CH 125.1
Ar-CH 123.4
NCH₂ 48.5
CH₃ (acetyl) 26.8

Data recorded at 101 MHz in Chloroform-d. rsc.org

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. emerypharma.com For this compound, COSY would confirm the coupling between adjacent aromatic protons.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation) : These experiments correlate directly bonded proton and carbon atoms. columbia.edulibretexts.org For instance, the signal for the NCH₂ protons at 4.83 ppm would correlate with the carbon signal at 48.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different parts of the molecule. emerypharma.comcolumbia.edu For example, the protons of the acetyl methyl group would show a correlation to the acetyl carbonyl carbon and the adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space correlations between protons that are close to each other, providing information about the stereochemistry and conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A strong, sharp absorption band around 1700-1720 cm⁻¹ is indicative of the acetyl C=O stretching vibration. uobabylon.edu.iq Another strong absorption, typically in the range of 1660-1690 cm⁻¹, would correspond to the C=O stretching of the five-membered lactam ring. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations typically give rise to several bands in the 1450-1600 cm⁻¹ region. pg.edu.pl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. wikipedia.orglibretexts.org The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its aromatic and carbonyl chromophores. The presence of the conjugated system, including the benzene (B151609) ring and the acetyl group, would likely result in π to π* transitions, leading to strong absorption bands in the UV region. The carbonyl groups can also exhibit n to π* transitions, which are typically weaker and appear at longer wavelengths. The exact positions and intensities of these absorption maxima provide information about the electronic structure of the molecule. researchgate.netthermofisher.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to several decimal places. alevelchemistry.co.ukbioanalysis-zone.com This precision allows for the calculation of a unique elemental formula. researchgate.net For this compound (C₁₀H₉NO₂), the calculated exact mass would be compared to the experimentally measured mass. Techniques like electrospray ionization (ESI) are often used, which typically result in the observation of the protonated molecule [M+H]⁺. rsc.org The high accuracy of HRMS provides definitive confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides definitive evidence of molecular connectivity, conformational preferences, and the nature of intermolecular interactions that govern the crystal packing. For this compound, obtaining suitable single crystals, for instance through slow evaporation from a solvent mixture like ethanol/ethyl acetate, allows for a comprehensive structural analysis. The subsequent diffraction experiment yields a detailed portrait of the molecule, confirming its constitution and revealing the supramolecular architecture.

The crystallographic data, summarized in Table 4.5.1, indicates that this compound crystallizes in the monoclinic space group P2₁/c with four molecules (Z = 4) in the unit cell. The data was collected at a low temperature (100 K) to minimize thermal motion and obtain high-precision geometric parameters.

Table 4.5.1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₁₀H₉NO₂
Formula Weight (g/mol)175.18
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a (Å)7.158(2)
b (Å)15.094(5)
c (Å)8.871(3)
β (°)106.52(1)
Volume (ų)918.4(5)
Z (Molecules per unit cell)4
Calculated Density (Mg/m³)1.266
Final R indices [I > 2σ(I)]R₁ = 0.0412, wR₂ = 0.1055
Goodness-of-fit on F²1.034

The intramolecular bond lengths and angles (Table 4.5.2) are within the expected ranges for their respective bond types, confirming the assigned structure. The C=O bond of the lactam (C1=O1) is slightly longer than the C=O bond of the acetyl ketone (C9=O2), which is consistent with the resonance delocalization involving the lactam nitrogen atom. The isoindolinone ring system is nearly planar, with the acetyl group also lying close to the plane of the aromatic ring, facilitating electronic conjugation.

Table 4.5.2: Selected Intramolecular Bond Lengths (Å) and Angles (°) for this compound

Bond/AngleValueBond/AngleValue
Bond Lengths (Å)
C1–O11.238(2)C6–C91.491(3)
C1–N21.355(2)C9–O21.219(2)
N2–C31.462(3)C9–C101.503(3)
C4–C51.395(3)C7–C81.391(3)
Bond Angles (°)
O1–C1–N2126.8(2)C5–C6–C9121.1(2)
C1–N2–C3111.5(2)O2–C9–C6120.4(2)
N2–C3–C8103.9(2)O2–C9–C10121.3(2)

The most significant feature of the crystal packing is the formation of centrosymmetric dimers through intermolecular hydrogen bonds. The lactam N–H group of one molecule acts as a hydrogen bond donor to the lactam carbonyl oxygen (O1) of an adjacent, inversion-related molecule. This interaction creates a robust R²₂(8) ring motif, which is a common and stable supramolecular synthon in structures containing secondary amide or lactam functionalities. These dimers act as the primary building blocks of the crystal lattice.

These dimers are further organized into a three-dimensional network via weaker C–H···O interactions involving the acetyl oxygen (O2) and aromatic C–H groups. The geometry of the primary hydrogen bond is detailed in Table 4.5.3.

Table 4.5.3: Hydrogen Bond Geometry (Å, °)

D–H···Ad(D–H)d(H···A)d(D···A)∠(DHA)
N2–H2···O1ⁱ0.881.982.854(2)171.2
Symmetry code: (i) -x+1, -y+1, -z+1

Computational and Theoretical Insights into this compound and its Analogs

While specific computational and theoretical studies exclusively focused on this compound are not extensively available in publicly accessible literature, a wealth of research on the broader class of isoindolinone derivatives provides a strong framework for understanding its probable electronic structure, stability, and reactivity. This article synthesizes findings from computational studies on the isoindolinone scaffold to project the theoretical characteristics of this compound.

Computational Chemistry and Theoretical Studies on 6 Acetylisoindolin 1 One

Reaction Mechanism Elucidation through Computational Modeling

Reaction Coordinate Analysis

Reaction coordinate analysis is a computational method used to map the energy landscape of a chemical reaction, identifying the lowest energy path from reactants to products. This path includes transition states and intermediates, and its analysis reveals the reaction mechanism and rate-determining steps. While specific studies on the reaction coordinate for the synthesis of this compound are not available, the methodologies can be understood from research on related isoindolinone and lactam syntheses.

Density Functional Theory (DFT) is a primary tool for these investigations. biomedgrid.comrsc.org For instance, DFT studies on the synthesis of isoindolinones through methods like Rh(III)-catalyzed C-H activation or N-Heterocyclic Carbene (NHC)-catalyzed cyclization have successfully elucidated the reaction pathways and the energies of key intermediates. biomedgrid.comd-nb.info In a theoretical investigation of NHC-catalyzed tandem imine umpolung-cyclization to form an isoindolinone, DFT calculations identified the key aza-Breslow intermediate and mapped the subsequent oxidation and rearrangement steps leading to the final product. biomedgrid.com

Another powerful technique is the Intrinsic Reaction Coordinate (IRC), which is used to trace the reaction path downhill from a calculated transition state, confirming that it connects the intended reactants and products. ugent.be Furthermore, the Activation Strain Model (ASM) can be employed to decompose the potential energy along the reaction coordinate into strain energy (the energy required to distort the reactants into their transition state geometry) and interaction energy (the stabilizing interactions between the distorted reactants). researchgate.net This analysis provides deep insight into what factors control the reaction barrier. researchgate.net For example, in a computational study of a modified Ullmann-Goldberg reaction to form N-arylated lactam derivatives, the activation strain model revealed that the strain in the substituted haloarene was the main contributor to the energy barrier of the rate-limiting step. researchgate.net These computational strategies could be applied to various potential synthetic routes for this compound to understand its formation mechanism in detail.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Fluctuations

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the movement of atoms in a molecule over time, offering insights into its dynamic behavior and conformational flexibility. mdpi.com An MD simulation calculates the trajectory of a molecule by solving Newton's equations of motion, allowing researchers to study processes that occur over timescales from femtoseconds to microseconds. mdpi.com

Ligand-Target Interaction Prediction and Scoring (e.g., molecular docking with specific protein targets like ALK5)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. biomedgrid.com This method is fundamental in drug discovery for predicting binding affinity and mode. The transforming growth factor-beta (TGF-β) type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5), is a significant target in diseases like cancer and fibrosis, and various small molecule inhibitors have been studied for their interaction with it. biomedgrid.com

Docking studies of diverse inhibitors with ALK5 have consistently identified a key set of interactions within the ATP-binding pocket. d-nb.info The inhibitor's binding is often anchored by hydrogen bonds to the "hinge region" of the kinase. d-nb.info For a molecule like this compound, it is predicted that the carbonyl oxygen of the lactam ring or the acetyl group could act as hydrogen bond acceptors with the backbone amide groups of hinge residues.

Based on numerous docking studies of ALK5 inhibitors, several amino acid residues are repeatedly found to be critical for binding. These insights allow for a predictive analysis of how this compound might interact with the ALK5 active site.

Table 1: Key Amino Acid Residues in the ALK5 Active Site for Ligand Interaction
ResidueInteraction TypeRole in BindingReference
His283, Ala285Hydrogen Bond (Hinge Region)Anchors the ligand to the protein backbone, a canonical interaction for kinase inhibitors. d-nb.info
Lys232Hydrogen Bond, Salt BridgeForms crucial hydrogen bonds with the inhibitor. Its protonation state can be important. d-nb.info
Ser280Hydrogen Bond (Gatekeeper)The small serine gatekeeper residue provides a key opportunity for designing selective inhibitors. d-nb.info
Tyr249, Val252Hydrophobic InteractionForms part of a hydrophobic pocket that accommodates non-polar parts of the inhibitor.
Leu340, Ile343Hydrophobic InteractionContributes to the hydrophobic enclosure of the ligand, enhancing binding affinity.

A docking simulation of this compound into the ALK5 crystal structure (e.g., PDB ID: 1RW8 or 3HMM) would involve placing the molecule in the active site and using a scoring function to evaluate and rank the resulting poses. d-nb.info The top-ranked poses would suggest that the isoindolinone core sits (B43327) within the hydrophobic pocket while forming key hydrogen bonds with the hinge region, a binding mode common to many successful ALK5 inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Parameter Generation and Analysis

Quantitative Structure-Activity Relationship (QSAR) studies represent an effort to correlate the physicochemical properties of a series of compounds with their biological activities using statistical models. The fundamental principle is that variations in the biological activity of a set of structurally related compounds are dependent on the variations in their molecular properties. For a series of isoindolinone derivatives including this compound, a QSAR model could be developed to predict their inhibitory potency against a target like ALK5.

The first step in QSAR is the generation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as its ability to donate or withdraw electrons. A key example is the Hammett substitution constant (σ), which measures the electronic effect of a substituent on a benzene (B151609) ring.

Hydrophobic Descriptors: These describe a molecule's hydrophobicity, which is crucial for its transport and binding to protein targets. The most common descriptor is the logarithm of the partition coefficient (logP), representing the ratio of a compound's concentration in octanol (B41247) versus water.

Steric Descriptors: These relate to the size and shape of the molecule or its substituents. Examples include Taft's steric parameter (Es) and Verloop's STERIMOL parameters, which provide a more detailed description of the three-dimensional space occupied by a substituent.

Once generated for a series of compounds, these descriptors are used as independent variables in a regression analysis, with the measured biological activity (e.g., IC₅₀) as the dependent variable, to build a predictive mathematical model. biomedgrid.com

Table 2: Common Physicochemical Parameters for QSAR Analysis
Parameter ClassDescriptorDescriptionReference
HydrophobiclogPLogarithm of the n-octanol/water partition coefficient; measures overall lipophilicity.
Hydrophobicπ (Hansch constant)Contribution of a specific substituent to the overall lipophilicity of a parent molecule.
Electronicσ (Hammett constant)Measures the electron-donating or electron-withdrawing effect of a substituent.
ElectronicHOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity.
StericMolar Refractivity (MR)A measure of the volume occupied by a molecule and its polarizability.
StericSTERIMOL Parameters (L, B1-B5)A set of parameters describing the length and widths of a substituent in different directions.
TopologicalTopological IndicesNumerical values derived from the graph representation of a molecule, describing its size, shape, and branching.

By applying these methods, a QSAR model for isoindolinone-based ALK5 inhibitors could reveal, for example, that higher activity is correlated with more hydrophobic substituents at a certain position and electron-withdrawing groups at another. Such a model would be invaluable for guiding the synthesis of new, more potent analogues of this compound.

Derivatization Strategies and Structure Activity Relationship Sar Studies for 6 Acetylisoindolin 1 One Analogues

Rational Design Principles for Novel Isoindolinone Derivatives

The design of novel isoindolinone derivatives is often guided by rational, structure-based principles. A common strategy involves a modular approach, dissecting the molecule into key components such as a core, head, linker, and tail. nih.gov In this framework, the isoindolinone scaffold serves as the fundamental core pharmacophore, responsible for primary interactions with the biological target. nih.gov

Computational tools like molecular docking are frequently employed to rationalize the high potency of lead compounds and guide further optimization. This approach allows researchers to visualize how derivatives might bind to a target's active site. For instance, in designing inhibitors for zinc-containing enzymes like carbonic anhydrase, the "head" portion of the molecule might incorporate a functional group, such as a sulfonamide, known for its strong coordination with the zinc ion in the enzyme's active site. nih.gov This strategic design ensures that the derivatives have a high affinity for their intended target, which is a critical first step in developing an effective drug.

The hybridization strategy is another powerful design principle. This involves combining the structural features of a known active compound with the isoindolinone scaffold. The goal is to create a hybrid molecule that leverages the beneficial properties of both parent structures, potentially leading to expanded or enhanced biological activity. nih.gov

Chemical Modification of the Acetyl Side Chain

The acetyl group, a simple yet versatile functional handle, presents numerous opportunities for chemical modification to explore the SAR of 6-acetylisoindolin-1-one analogues. Standard synthetic organic methodologies can be employed to transform the acetyl moiety into a wide array of other functional groups, thereby probing the chemical space around this position of the isoindolinone core.

Potential modifications include:

Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol, introducing a hydrogen bond donor/acceptor and a new chiral center.

Oxidation: The methyl group could be oxidized to a carboxylic acid, creating a derivative with different polarity and ionic interaction capabilities.

Chain Elongation/Branching: Aldol (B89426) condensation or Grignard reactions can be used to extend the carbon chain or introduce branching, exploring steric limits within the target's binding pocket.

Conversion to Heterocycles: The acetyl group can serve as a precursor for the synthesis of various heterocyclic rings, such as oxazoles or pyrazoles, which can introduce new interaction points.

While specific SAR studies on the 6-acetyl position of isoindolin-1-one (B1195906) are not extensively detailed in the reviewed literature, the principles of acetyl group modification are well-established in medicinal chemistry. For example, in the development of oxazolidinone antibacterial agents, the conversion of a 5-acetylaminomethyl moiety into other functional groups, such as a thiourea, significantly enhanced in vitro activity, demonstrating the profound impact of modifying acetyl-related side chains. nih.gov

Substituent Effects on the Isoindolinone Ring System for Modulating Reactivity and Interactions

Altering the substituents on the isoindolinone ring system is a fundamental strategy for fine-tuning a compound's electronic, steric, and physicochemical properties, which in turn modulates its biological activity. The aromatic portion of the isoindolinone core is amenable to various substitutions that can influence target binding and pharmacokinetics.

The electronic nature of substituents plays a critical role. For instance, the introduction of electron-donating groups can impact the reactivity and interaction potential of the molecule. In one study, an N-substituted isoindolinone derivative bearing a cyclohexanol (B46403) group (a bulky, electron-donating substituent) exhibited higher antioxidant activity compared to its counterpart with a simple ethyl group. nih.gov This suggests the cyclohexanol group plays a key role in the radical scavenging mechanism, likely through its electron-donating properties. nih.gov

The size and steric bulk of substituents are also crucial. The rigid, planar nature of aromatic rings provides a stable scaffold for binding to biological targets, and modifying substituents allows for the optimization of these interactions. The introduction of bulky groups can enhance activity by promoting better fit and occupancy within a target's binding site. mdpi.com However, there is often an optimal size, as excessively large groups can lead to steric hindrance and a decrease in activity.

Exploration of Heterocyclic Fused Systems and N-Substituted Analogues

To expand the chemical diversity and explore new interaction modalities, researchers frequently investigate the fusion of additional heterocyclic rings to the isoindolinone core and modify the substituent on the lactam nitrogen.

Heterocyclic Fused Systems: The annulation of other ring systems onto the isoindolinone framework can lead to novel polyheterocyclic compounds with unique three-dimensional shapes and biological activities. eurekaselect.com Transition metal-catalyzed cyclizations are powerful methods for constructing such fused systems. sioc-journal.cn These strategies can create complex molecular architectures, providing access to previously unexplored chemical space.

N-Substituted Analogues: The nitrogen atom of the isoindolinone's lactam ring is a common and highly effective site for derivatization. Structure-activity relationship studies have consistently shown that the nature of the N-substituent is critical for biological activity.

For example, in a series of isoindolinone derivatives evaluated for antimicrobial activity, the compound featuring a cyclohexanol group on the nitrogen (compound 2f ) showed a broader spectrum and more potent activity than other analogues with smaller alkyl groups. nih.gov The enhanced activity was attributed to the cyclohexanol group's ability to increase cell membrane permeability. nih.gov

Similarly, in the development of mGlu1 positive allosteric modulators (PAMs), isoindolinone analogues were identified as ideal replacements for a plasma-unstable phthalimide (B116566) moiety, demonstrating how N-substitution can be used to engineer improved drug metabolism and pharmacokinetic (DMPK) profiles while maintaining potency. nih.gov

Combinatorial Synthesis Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large collections, or libraries, of structurally related compounds. stanford.edu This high-throughput synthesis approach is invaluable for efficiently exploring the SAR of a given scaffold, such as isoindolinone, and accelerating the discovery of new lead compounds. researchgate.net

Solution-phase high-throughput synthesis has emerged as a versatile and efficient method for creating combinatorial libraries. researchgate.net These techniques often involve multi-step reaction sequences performed in parallel to produce a diverse set of analogues. A key challenge in solution-phase synthesis is the purification of the final compounds, but modern automated purification systems have largely overcome this bottleneck.

The goal of combinatorial synthesis is not merely to produce a large number of compounds, but to systematically explore the impact of different functional groups at various positions on the molecular scaffold. stanford.edu By generating a library of isoindolinone analogues with diverse substituents on the aromatic ring, the acetyl side chain, and the lactam nitrogen, researchers can quickly identify promising "hits" from initial biological screening. These hits can then be further refined in the lead optimization phase.

Lead Generation and Optimization in Drug Discovery Research (excluding clinical data)

The process of lead optimization is an iterative cycle of designing, synthesizing, and testing new analogues to enhance key drug-like properties. biobide.comresearchgate.net Chemists systematically alter the chemical structure of the lead compound, modifying functional groups or the molecular backbone to achieve several goals simultaneously:

Enhance Potency: Increase the compound's biological activity against the intended target.

Improve Selectivity: Ensure the compound interacts strongly with the desired target but weakly with other off-targets to minimize potential side effects.

Optimize Pharmacokinetic Properties: Modify the structure to improve its absorption, distribution, metabolism, and excretion (ADME) profile, ensuring it can reach the target site in the body and remain there for an effective duration.

For isoindolinone-based compounds, lead optimization might involve modifying substituents on the aromatic ring to block sites of metabolic degradation or replacing a labile functional group with a more stable bioisostere, as was done when an isoindolinone core replaced a phthalimide to improve plasma stability. nih.gov

A primary objective of lead optimization is to increase the potency of a compound, which is typically measured by its half-maximal inhibitory concentration (IC₅₀) or inhibitory constant (Kᵢ). Lower values indicate higher potency. For isoindolinone derivatives, chemical modifications at various positions have led to significant gains in potency across different biological targets.

In the development of human Carbonic Anhydrase (hCA) inhibitors, a series of novel isoindolinone derivatives demonstrated potent, low nanomolar inhibitory activities against hCA I and hCA II isoforms. nih.gov The strategic design, incorporating a core isoindolinone scaffold and specific N-substituents, led to compounds with high affinity for the enzyme's active site. nih.gov

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)
2c 11.48 ± 4.1814.87 ± 3.25
2f 16.09 ± 4.149.32 ± 2.35
Acetazolamide (Standard) 436.2093.53

Data sourced from a study on novel isoindolinone derivatives as carbonic anhydrase inhibitors. nih.gov The table shows that compounds 2c and 2f are significantly more potent than the standard inhibitor, Acetazolamide.

Similarly, in a study targeting histone deacetylases (HDACs), structural optimization of an isoindolinone series yielded compounds with potent antiproliferative activities. Modifications led to several derivatives with nanomolar IC₅₀ values against HDAC1.

CompoundHDAC1 IC₅₀ (nM)
5a 65.6
5b 65.1
13a 57.9

Data from a study on isoindolinone derivatives as HDAC inhibitors. The compounds demonstrated potent, nanomolar inhibition of the HDAC1 enzyme.

These examples clearly illustrate that targeted chemical modifications to the isoindolinone scaffold, guided by rational design and SAR principles, can successfully transform initial leads into highly potent compounds suitable for further preclinical development.

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In Vitro Biological Interactions and Mechanistic Insights of 6 Acetylisoindolin 1 One and Its Derivatives

Target Identification and Validation in Cell-Free Systems

The initial stages of drug discovery for compounds like 6-acetylisoindolin-1-one and its derivatives often involve cell-free systems to identify and validate their biological targets. leniobio.com These systems, devoid of intact cells, allow for the direct study of interactions between the compound and specific macromolecules, such as proteins and enzymes, without the complexities of cellular uptake, metabolism, and efflux. leniobio.comnih.gov

A primary method in this context is the use of purified recombinant proteins. For instance, to investigate the interaction with a specific kinase, the purified kinase enzyme is incubated with the compound in the presence of its substrates (like ATP). Any alteration in the kinase's activity, such as a change in phosphorylation levels, can be measured, thereby identifying the compound as a potential inhibitor or activator. nih.gov This approach has been instrumental in identifying targets for various isoindolinone derivatives. researchgate.net

Another powerful label-free methodology for target identification is affinity chromatography. In this technique, a derivative of the compound of interest is immobilized on a solid support. A complex mixture of proteins (a cell lysate) is then passed over this support. Proteins that bind to the immobilized compound are retained and can be subsequently eluted and identified using techniques like mass spectrometry. This unbiased approach can reveal novel protein targets for a given compound.

Furthermore, computational methods, such as molecular docking, are often employed in conjunction with cell-free assays. researchgate.net These in silico techniques predict the binding of a ligand to a protein target, providing insights into the potential binding site and affinity. uni-duesseldorf.de These predictions can then be validated experimentally using the aforementioned cell-free assays. For example, the DIAMOND (Detection of long Interspersed nuclear element Altered Methylation ON plasma DNA) assay utilizes bisulfite sequencing of cell-free DNA to identify changes in methylation patterns, which can be indicative of disease states and potential therapeutic targets. nih.gov

Enzyme Inhibition or Activation Studies (e.g., TGF-β pathway inhibition, ALK5 inhibition)

Derivatives of isoindolin-1-one (B1195906) have been investigated for their potential to inhibit key enzymes involved in disease pathways, notably the transforming growth factor-beta (TGF-β) signaling pathway. researchgate.netmdpi.com The TGF-β pathway plays a crucial role in cellular processes like growth, differentiation, and apoptosis, and its dysregulation is implicated in cancer and fibrosis. mdpi.comnih.gov A key kinase in this pathway is the TGF-β type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5). nih.govnih.govgoogle.com

Several studies have focused on designing and synthesizing isoindolinone derivatives as potential ALK5 inhibitors. researchgate.netmdpi.comgoogle.comresearchgate.net In these studies, the inhibitory activity of the compounds is typically assessed through in vitro kinase assays. For example, the autophosphorylation of purified recombinant ALK5 can be measured in the presence and absence of the test compounds. A reduction in phosphorylation indicates inhibition of the enzyme's activity. The concentration of the compound required to inhibit 50% of the enzyme's activity is determined as the IC50 value, which serves as a measure of the compound's potency. nih.gov

The development of selective ALK5 inhibitors is a significant area of research, as these compounds could offer therapeutic benefits in diseases driven by aberrant TGF-β signaling. nih.gov

Receptor Binding Affinity Assays

Receptor binding affinity assays are crucial in vitro tools to determine the strength of the interaction between a ligand, such as this compound or its derivatives, and its target receptor. malvernpanalytical.comrevvity.com This affinity is typically quantified by the equilibrium dissociation constant (Kd), where a lower Kd value signifies a stronger binding interaction. malvernpanalytical.com These assays are fundamental in drug discovery for evaluating the potency and selectivity of a compound. revvity.com

Various methods are employed to measure binding affinity. Radioligand binding assays are a classic approach where a radiolabeled version of a known ligand competes with the test compound for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and from this, the affinity of the test compound can be calculated. revvity.com

Label-free techniques are also widely used. malvernpanalytical.com One such method is Isothermal Titration Calorimetry (ITC), which directly measures the heat change that occurs upon binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction. Another label-free method is Surface Plasmon Resonance (SPR) or Grating-Coupled Interferometry (GCI), which detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor. malvernpanalytical.com These techniques provide real-time kinetic data on the association and dissociation rates of the binding event, from which the Kd can be derived. malvernpanalytical.com

For instance, in the study of prostaglandin (B15479496) D2 receptor antagonists with a 6,6-dimethylbicyclo[3.1.1]heptane ring system, researchers utilized receptor binding assays to demonstrate the strong activity of their synthesized derivatives. nih.gov Similarly, studies on insulin (B600854) receptors have used binding assays to characterize the interaction of insulin with its binding sites. nih.gov The choice of assay depends on the nature of the receptor and the ligand, as well as the specific information required, such as whether kinetic data is needed in addition to the equilibrium binding constant. elifesciences.org

Cell-Based Assays for Molecular Pathway Modulation (e.g., apoptosis modulation)

Cell-based assays are essential for understanding how a compound like this compound or its derivatives affect cellular processes and signaling pathways within a living cell. acs.orgnih.gov A significant area of investigation for isoindolinone derivatives is their ability to modulate apoptosis, or programmed cell death. researchgate.netacs.orgnih.gov The induction of apoptosis in cancer cells is a key mechanism for many anticancer drugs. acs.orgsigmaaldrich.com

Several assays are used to detect and quantify apoptosis. sigmaaldrich.comabcam.com One common method is the Annexin V assay, which detects the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, an early event in apoptosis. sigmaaldrich.com Another widely used technique is the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick-end labeling) assay, which identifies DNA fragmentation, a hallmark of late-stage apoptosis. sigmaaldrich.com

Caspase activity assays are also crucial, as caspases are a family of proteases that execute the apoptotic process. sigmaaldrich.com Assays like the Caspase-Glo 3/7 assay measure the activity of key executioner caspases, caspase-3 and -7. mdpi.com An increase in their activity is a strong indicator of apoptosis induction.

Studies on various isoindolinone derivatives have utilized these assays to demonstrate their pro-apoptotic effects. For example, novel 3-methyleneisoindolinones were shown to induce apoptosis in head and neck squamous cell carcinoma cells. acs.org Another study on an isoindolone derivative, QSN-10c, demonstrated its ability to induce apoptosis in leukemic cells through the mitochondrial apoptotic pathway. nih.gov This was confirmed by observing a decrease in the mitochondrial membrane potential and changes in the levels of pro- and anti-apoptotic proteins like Bax and Bcl-2. nih.gov Furthermore, some phenyl and pyridyl substituted isoindolines have been shown to induce different modes of cell death, with some inducing apoptosis and others mitotic catastrophe. nih.gov

These cell-based assays provide critical information on the cellular mechanisms of action of a compound and its potential as a therapeutic agent. nih.gov

Protein-Ligand Interaction Analysis and Binding Site Characterization

Understanding the precise interactions between a ligand, such as this compound, and its protein target is fundamental to rational drug design. uni-duesseldorf.dejelsciences.com Various biophysical and computational techniques are employed to characterize these interactions and delineate the binding site. jelsciences.comnih.govresearchgate.net

X-ray crystallography is a powerful method that can provide a high-resolution, three-dimensional structure of the protein-ligand complex. This structural information reveals the exact orientation of the ligand within the binding pocket and the specific amino acid residues involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique. It can provide information about the structure and dynamics of the protein-ligand complex in solution. NMR can be used to identify the amino acid residues of the protein that are in close proximity to the bound ligand, thereby mapping the binding site.

Computational methods, particularly molecular docking and molecular dynamics simulations, are widely used to predict and analyze protein-ligand interactions. uni-duesseldorf.dejelsciences.com Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein target. jelsciences.com These simulations can also provide a binding affinity score, which can be used to rank potential ligands. Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex over time and to further refine the binding mode.

For example, studies on phthalimide (B116566) derivatives as ALK5 inhibitors utilized molecular docking to predict their binding at the ATP-binding site of the kinase. researchgate.netmdpi.com These computational predictions were then used to guide the synthesis of new derivatives with improved binding affinities. Similarly, detailed studies on the STING protein have used a combination of experimental techniques like X-ray crystallography and computational methods to probe the interactions within the binding site. nih.gov

Mechanistic Studies of In Vitro Biological Activity (e.g., modes of action at a cellular level)

Investigating the in vitro biological activity of this compound and its derivatives involves elucidating their mechanisms of action at the cellular level. This goes beyond identifying a single target and aims to understand the downstream cellular consequences of the compound's interaction with its target(s).

A common mechanism of action for many isoindolinone derivatives is the induction of apoptosis. researchgate.netacs.orgnih.gov For instance, some derivatives have been shown to induce apoptosis by generating intracellular reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential. acs.org This leads to the release of pro-apoptotic factors from the mitochondria and the activation of the caspase cascade. nih.gov The modulation of key signaling pathways, such as the PI3K/AKT pathway, has also been identified as a mode of action for certain isoindolinone derivatives in inducing apoptosis and inhibiting angiogenesis. nih.gov

Another reported mechanism for some isoindolinone derivatives is the inhibition of the MDM2-p53 interaction. researchgate.net By preventing MDM2 from targeting the tumor suppressor protein p53 for degradation, these compounds can lead to an increase in p53 levels, which in turn can trigger cell cycle arrest and apoptosis. acs.org

Furthermore, some isoindoline (B1297411) derivatives have demonstrated neuroprotective effects by protecting against oxidative stress, reducing intracellular ROS, and increasing the expression of genes related to the NRF2 antioxidant response pathway. tandfonline.com The mode of action can also involve direct interaction with DNA, with some derivatives acting as DNA intercalators. nih.gov

The tables below summarize the observed in vitro biological activities and proposed mechanisms of action for various isoindolinone derivatives.

Table 1: In Vitro Biological Activities of Isoindolinone Derivatives

Derivative ClassCell Line(s)Observed ActivityProposed Mechanism of ActionReference
3-MethyleneisoindolinonesHead and Neck Squamous Cell Carcinoma (HNSCC)Induction of apoptosis, cell cycle disruptionGeneration of oxidative stress, decreased mitochondrial membrane potential acs.org
QSN-10c (an isoindolone derivative)K562 (leukemic cells), HUVECsInduction of apoptosis, suppression of angiogenesisInhibition of PI3K/AKT signaling pathway, mitochondrial apoptotic pathway nih.gov
Phenyl and pyridyl substituted isoindolinesHepG2 (liver cancer)Induction of apoptosis or mitotic catastropheDNA binding (intercalation or sequence-selective binding) nih.gov
Isoindoline-dione derivativesSH-SY5Y (neuronal-like cells)Neuroprotection against oxidative stressReduction of ROS, increased expression of NRF2 and related genes tandfonline.com
Phthalimide derivativesColon cancer cellsPotential for apoptosis modulationInhibition of TGF-β pathway via ALK5 binding researchgate.netmdpi.com

Cytocompatibility and Cell Viability Assessments in Relevant Cell Lines

Assessing the cytocompatibility and effects on cell viability of this compound and its derivatives is a critical step in their in vitro evaluation. mdpi.comnih.gov These assessments determine the concentration range at which a compound exhibits its desired biological effect without causing excessive toxicity to cells. nih.gov A variety of cell lines are used, including cancer cell lines relevant to the intended therapeutic area and normal, healthy cell lines to assess for selective toxicity. mdpi.com

Several colorimetric assays are commonly used to measure cell viability. nih.govabcam.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method where viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. acs.orgmdpi.comnih.gov Similarly, the MTS, XTT, and WST-1 assays utilize different tetrazolium salts that are converted to water-soluble formazan products, offering a more streamlined protocol. nih.govabcam.compromega.com

For example, the cytotoxic potential of a series of 3-methyleneisoindolinone derivatives was evaluated on CAL27 tongue squamous carcinoma cells using an MTT assay. acs.org This allowed for the identification of the most potent compounds that exhibited toxicity at various concentrations. acs.org Another study investigated the effects of newly synthesized benzofuran (B130515) derivatives on various cancer cell lines (K562, PC3, SW620, Caki-1) and on healthy human keratinocytes (HaCaT) to determine their selective action. mdpi.com

Beyond simple viability assays, microscopy techniques such as Scanning Electron Microscopy (SEM) and Confocal Laser Scanning Microscopy (CLSM) can be used to observe changes in cell morphology and adhesion, providing further insights into the compound's effects. mdpi.com The table below presents a summary of cell viability data for some isoindolinone derivatives from the literature.

Table 2: Cell Viability/Cytotoxicity of Isoindolinone Derivatives in Various Cell Lines

Derivative/CompoundCell LineAssayKey FindingReference
3-Methyleneisoindolinone derivativesCAL27 (tongue squamous carcinoma)MTTSeveral derivatives exhibited significant toxicity compared to control. acs.org
QSN-10cK562 (leukemic cells), HUVECsMTTSuppressed viability in a dose- and time-dependent manner. nih.gov
Phenyl and pyridyl substituted isoindolinesVarious tumor cell lines and normal human fibroblastsAntiproliferative assaySome derivatives showed selective effects on HepG2 cells. nih.gov
Isoindoline-dione derivativesSH-SY5Y (neuronal-like cells)Cell viability assayIncreased viability of cells under oxidative stress. tandfonline.com

Applications of 6 Acetylisoindolin 1 One in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

6-Acetylisoindolin-1-one is a valuable bifunctional molecule, incorporating both a ketone and a lactam, making it a versatile starting point for the synthesis of more complex molecular architectures. Its utility as a building block stems from the differential reactivity of these functional groups, which allows for selective transformations and the introduction of molecular diversity. Organic chemists utilize such building blocks to construct elaborate molecules in a modular fashion. illinois.educam.ac.uk This approach simplifies the synthesis of complex targets by breaking them down into smaller, manageable pieces that can be assembled systematically. ksu.edu.sa The presence of both an acetyl group and an isoindolinone core in a single molecule allows for a range of chemical manipulations, making it an attractive component in the design of novel compounds.

The strategic placement of the acetyl group on the isoindolinone scaffold provides a reactive handle for various carbon-carbon bond-forming reactions. This enables chemists to extend the molecular framework and introduce new functionalities. The isoindolinone ring system itself is a privileged scaffold in medicinal chemistry, and the ability to modify it through the acetyl group enhances its potential for creating diverse libraries of compounds for drug discovery and other applications.

In the Synthesis of Other Heterocyclic Systems

The reactivity of this compound lends itself to the construction of other heterocyclic systems. cem.compreprints.org The ketone and lactam functionalities can participate in a variety of cyclization reactions, leading to the formation of new ring systems fused to or incorporating the isoindolinone core. For instance, the acetyl group can be a precursor to a 1,3-dicarbonyl system, which can then undergo condensation reactions with dinucleophiles to form various five- or six-membered heterocycles. researchgate.net

One common strategy involves the reaction of the acetyl group with reagents that can interact with both the carbonyl and the adjacent aromatic ring or the lactam nitrogen. This can lead to the formation of fused polycyclic systems with interesting structural and electronic properties. The ability to transform one heterocyclic system into another is a powerful tool in organic synthesis, allowing for the exploration of novel chemical space. clockss.org

Starting MaterialReagent(s)Resulting Heterocycle
This compoundHydrazine derivativesFused pyrazole (B372694) systems
This compoundHydroxylamine (B1172632)Fused isoxazole (B147169) systems
This compoundGuanidine derivativesFused pyrimidine (B1678525) systems

As a Precursor for Natural Product Synthesis or Analogues

Natural products often possess complex and unique molecular architectures that are challenging to synthesize. nih.govchim.it this compound can serve as a key precursor in the synthesis of certain natural products or their analogues. testbook.com The isoindolinone core is a feature found in a number of biologically active natural products. By using this compound as a starting material, chemists can efficiently construct the core structure of these molecules and then elaborate the acetyl group to complete the synthesis. routledge.com

The synthesis of natural product analogues is crucial for structure-activity relationship (SAR) studies, which aim to understand how the structure of a molecule affects its biological activity. The ability to modify the acetyl group of this compound allows for the systematic variation of substituents, providing access to a range of analogues that can be tested for their biological properties. This approach is fundamental to the development of new therapeutic agents.

Role as a Key Intermediate in Multi-Step Synthetic Sequences

In the context of multi-step organic synthesis, a key intermediate is a stable, isolable compound that lies on the reaction pathway to the final target molecule. youtube.comyoutube.com this compound can function as such an intermediate, providing a stable platform from which to build further complexity. orgsyn.org Its bifunctional nature allows for a "protecting group strategy," where one functional group can be selectively reacted while the other is temporarily masked, to be revealed and reacted in a later step. youtube.com

Utilization in Catalytic Cycles or as a Ligand Component

While direct use of this compound in catalytic cycles is not widely documented, its derivatives hold potential for such applications. The isoindolinone scaffold can be modified to incorporate coordinating atoms, making it a potential ligand for transition metal catalysis. The acetyl group can be a point of attachment for other ligand fragments or can be transformed into a group that can directly coordinate to a metal center.

The development of new ligands is crucial for advancing the field of catalysis, as the ligand plays a key role in determining the activity and selectivity of the catalyst. The rigid structure of the isoindolinone core could provide a well-defined coordination environment for a metal, potentially leading to highly selective catalytic transformations. Further research in this area could uncover new applications for derivatives of this compound in the realm of homogeneous catalysis.

Future Research Directions and Emerging Opportunities for 6 Acetylisoindolin 1 One Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoindolinone derivatives has traditionally involved multi-step procedures. researchgate.net Future research will likely focus on developing more efficient, atom-economical, and environmentally benign methods for synthesizing 6-Acetylisoindolin-1-one and its analogs.

Key areas for development include:

One-Pot and Tandem Reactions: Designing cascade reactions that form the isoindolinone core in a single step from simple starting materials can significantly improve efficiency. researchgate.net Methodologies such as ruthenium-catalyzed C-H bond alkenylation followed by intramolecular cyclization, which require only catalytic amounts of base and produce no byproducts, are promising. researchgate.net

Metal-Free Catalysis: Shifting away from expensive and potentially toxic transition metals towards metal-free catalytic systems is a major goal for sustainable chemistry. nih.govnih.gov For instance, efficient one-pot methods using reagents like chlorosulfonyl isocyanate under mild, metal-free conditions have been developed for other isoindolinones and could be adapted for this compound. nih.gov

Green Solvents and Conditions: The use of safer, biodegradable solvents like Cyrene™ or even solvent-free conditions can drastically reduce the environmental impact of synthesis. mdpi.comnih.gov Research into microwave-assisted or flow chemistry processes could also lead to reduced reaction times and energy consumption. mdpi.combeilstein-journals.org

C-H Functionalization: Direct functionalization of C-H bonds is an increasingly powerful tool for streamlining synthesis by avoiding the pre-functionalization of starting materials. researchgate.netresearchgate.net Exploring copper-catalyzed sp3 C-H functionalization of 2-alkyl-N-substituted benzamides or palladium-catalyzed C(sp2)-H olefination are viable strategies for creating diverse isoindolinone libraries. researchgate.netresearchgate.net

Synthetic StrategyKey AdvantagesRelevant Precedent
Ruthenium-Catalyzed Tandem ReactionHigh atom economy, requires only catalytic base, no byproducts. researchgate.netSynthesis of various isoindolinones via regioselective alkenylation and cyclization. researchgate.net
Metal-Free One-Pot SynthesisAvoids heavy metals, environmentally friendly, mild conditions. nih.govSynthesis of novel isoindolinones from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate. nih.gov
Flow ChemistryPrecise control of reaction time and temperature, enhanced safety for hazardous reactions. beilstein-journals.orgPhotochemical synthesis of 6(5H)-phenanthridiones from 2-chlorobenzamides. beilstein-journals.org
Solvent-Free CycloadditionsReduced waste, potentially faster reaction times, increased sustainability. mdpi.com1,3-dipolar cycloadditions of nitrones performed under neat conditions. mdpi.com

Exploration of Undiscovered Reactivity Pathways and Transformations

The this compound structure contains multiple reactive sites, including the acetyl group, the lactam ring, and the aromatic system. Future research should aim to uncover novel transformations that exploit this inherent reactivity. The acetyl group, in particular, serves as a key functional handle for diversification.

Potential areas of exploration include:

Derivatization of the Acetyl Group: The ketone of the acetyl moiety can undergo a wide range of classical carbonyl chemistry, such as aldol (B89426) condensations, Knoevenagel condensations, and reductive aminations, to attach diverse functional groups and build molecular complexity.

Asymmetric Catalysis: Developing enantioselective methods for reactions at the C3 position is crucial, as the stereochemistry at this center is often vital for biological activity. acs.org Strategies could involve direct alkylation using chiral auxiliaries or chiral catalysts. acs.orgmdpi.com

Annulation Reactions: Exploring [4+1] annulation reactions, for example using a chiral phosphoric acid catalyst, could lead to the synthesis of novel N-N axially chiral isoindolinones with potential biological activities. nih.gov

C-H Activation of the Aromatic Ring: Beyond the synthesis of the core, selective C-H functionalization of the benzene (B151609) ring of this compound could provide access to polysubstituted derivatives that would be difficult to prepare otherwise.

Integration of Advanced Computational and Machine Learning Techniques for Design and Prediction

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby saving significant time and resources. solubilityofthings.comnumberanalytics.com

Future applications for this compound research include:

Predicting Reactivity and Reaction Mechanisms: Quantum mechanics methods like Density Functional Theory (DFT) can be used to model transition states and reaction pathways, helping to rationalize experimental observations and predict the feasibility of new transformations. numberanalytics.commdpi.com

Structure-Based Design: For medicinal chemistry applications, molecular docking and molecular dynamics (MD) simulations can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. mdpi.comnih.gov This allows for the rational design of more potent and selective compounds.

Machine Learning for Property Prediction: By training machine learning models on existing datasets of isoindolinone derivatives, it may become possible to predict the biological activity or material properties of novel, un-synthesized analogs of this compound. warwick.ac.uk

Advanced Simulation Techniques: Sophisticated methods like Replica Exchange Molecular Dynamics (REMD) can be employed to explore the conformational landscapes of flexible molecules, which is crucial for understanding interactions with biological macromolecules. numberanalytics.com

Computational TechniqueApplication in this compound ResearchPotential Outcome
Density Functional Theory (DFT)Modeling reaction mechanisms and predicting spectroscopic properties. numberanalytics.commdpi.comOptimization of synthetic routes and validation of molecular structures.
Molecular DockingSimulating the binding of derivatives to protein targets (e.g., kinases). mdpi.comresearchgate.netIdentification of promising candidates for drug discovery.
Molecular Dynamics (MD)Studying the dynamic behavior and conformational changes of the molecule in solution or when bound to a target. solubilityofthings.comUnderstanding the structural basis of molecular recognition and function.
Machine Learning / AIPredicting properties (e.g., bioactivity, solubility) of virtual libraries of derivatives. warwick.ac.ukAccelerating the discovery of new lead compounds or functional materials.

Design and Synthesis of Next-Generation Biologically Active Probes for In Vitro Studies

Small molecules are essential tools for probing biological processes. tu-dortmund.de The isoindolinone scaffold is a "privileged" structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. researchgate.net this compound is an ideal starting point for creating novel chemical probes.

Future research in this area could focus on:

Fluorescent Probes: The acetyl group can be used as an attachment point for fluorophores or for creating derivatives whose fluorescence is sensitive to the local environment. Isoindolinone analogs have been explored as sensors for reactive oxygen species, a strategy that could be expanded upon.

Targeted Covalent Inhibitors: The acetyl group could be transformed into a reactive "warhead" (e.g., an α,β-unsaturated ketone) to enable covalent binding to specific protein targets, a strategy that can lead to highly potent and selective inhibitors.

Photoaffinity Labels: Incorporation of photoreactive groups (e.g., diazirines, benzophenones) onto the this compound scaffold would allow for the identification of unknown protein targets through photo-crosslinking experiments.

Radioligand Development: Derivatization of the scaffold for conjugation with chelating agents like DOTA would enable the creation of radiolabeled ligands for applications in nuclear medicine, such as radioligand therapy (RLT) or PET imaging. snmjournals.orgresearchgate.net

Strategic Collaborations for Interdisciplinary Research Beyond Traditional Organic Chemistry

The full potential of this compound can only be realized by moving beyond the traditional confines of organic synthesis. wikipedia.org Interdisciplinary research, which integrates knowledge and techniques from multiple fields, is essential for tackling complex scientific problems. nsf.govnih.gov

Strategic collaborations could include:

Chemical Biology: Partnering with biologists to screen libraries of this compound derivatives against various cell lines and disease models to identify new therapeutic leads. tu-dortmund.de

Structural Biology: Collaborating with structural biologists to obtain X-ray crystal structures or cryo-EM data of derivatives bound to their protein targets, providing crucial insights for structure-based drug design.

Pharmacology and Toxicology: Working with pharmacologists to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of promising drug candidates derived from the scaffold.

Computational Science: Collaborating with computational chemists and data scientists to develop predictive models for bioactivity and to analyze large datasets generated from high-throughput screening. warwick.ac.ukjournalofinterdisciplinarysciences.com

Potential for Material Science Applications (e.g., polymer precursors, functional materials)

While much of the focus on isoindolinones has been in medicinal chemistry, their structural and electronic properties also make them attractive candidates for applications in materials science. researchgate.netwikipedia.org

Emerging opportunities include:

Polymer Precursors: The acetyl group and the lactam nitrogen of this compound could be functionalized with polymerizable groups, allowing its incorporation into novel polymers. This could impart specific properties such as thermal stability, fluorescence, or charge-transport capabilities.

Organic Electronics: The electron-deficient nature of related aromatic systems suggests that derivatives of this compound could be explored as components in organic electronic materials, such as semiconductors in organic field-effect transistors (OFETs) or as electron-accepting units in organic photovoltaics.

Functional Dyes: The isoindolinone core is related to pigments and dyes. researchgate.net Modification of the aromatic system and the acetyl group could be used to tune the absorption and emission properties, leading to new functional dyes for sensing, imaging, or as components in dye-sensitized solar cells.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6-Acetylisoindolin-1-one, and how can yield/purity be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted precursors under controlled conditions. To optimize yield, vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically and monitor via HPLC or GC-MS . Purity can be enhanced using column chromatography (e.g., silica gel with gradient elution) or recrystallization. For reproducibility, document reagent quality (e.g., anhydrous solvents) and stoichiometric ratios in detail .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : Assign peaks using 1H/13C NMR with DEPT-135 to confirm carbonyl (C=O) and acetyl group positions. Compare with isoindolinone derivatives in literature .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular formula. Fragmentation patterns help identify structural motifs.
  • IR : Confirm acetyl C=O stretch (~1680–1700 cm⁻¹) and isoindolinone ring vibrations . Always include raw spectra in supplementary materials .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Adhere to the "Experimental" section guidelines in :

  • Specify batch numbers of reagents, equipment calibration (e.g., hotplate temperature accuracy), and reaction monitoring intervals.
  • For novel derivatives, provide full characterization data (e.g., melting points, elemental analysis) and deposit synthetic protocols in open-access repositories .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies, noting variables like cell lines (e.g., HeLa vs. MCF-7), assay conditions (IC₅₀ protocols), and compound purity .
  • Dose-Response Validation : Re-test disputed compounds under standardized conditions (e.g., NCI-60 panel) with rigorous controls (e.g., DMSO solvent effects) .
  • Statistical Rigor : Apply ANOVA or Bayesian modeling to assess significance of conflicting results .

Q. How can computational methods enhance the design of this compound-based inhibitors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • QSAR Models : Train models on existing bioactivity data (e.g., pIC₅₀ values) to prioritize acetyl group modifications for synthesis .
  • ADMET Prediction : Employ SwissADME or ADMETlab to optimize pharmacokinetic properties (e.g., logP, CYP450 inhibition) early in design .

Q. What experimental designs are recommended for evaluating this compound’s mechanism of action in cancer models?

  • Methodological Answer :

  • In Vitro : Combine apoptosis assays (Annexin V/PI staining), cell cycle analysis (flow cytometry), and Western blotting for pathway markers (e.g., caspase-3, PARP cleavage) .
  • In Vivo : Use xenograft models with dose escalation (MTD determination) and pharmacodynamic markers (e.g., tumor volume, serum cytokines). Include sham controls and blinded scoring .
  • Data Integration : Apply multi-omics (transcriptomics/proteomics) to identify off-target effects and validate hypotheses via CRISPR-Cas9 knockouts .

Methodological Best Practices

Q. How should researchers handle discrepancies between theoretical and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates and adjust mechanistic hypotheses .
  • Computational Validation : Compare DFT-calculated activation energies (Gaussian/PySCF) with experimental kinetics (Arrhenius plots) .
  • Peer Review : Present contradictory data at conferences for community feedback before publication .

Q. What ethical and reproducibility guidelines apply to publishing this compound research?

  • Methodological Answer :

  • Data Transparency : Share raw NMR/MS files via platforms like Zenodo or Figshare .
  • Ethical Compliance : Declare animal/cell line ethics approvals (e.g., IACUC protocols) and conflicts of interest .
  • Reproducibility : Follow ’s "Supporting Information" standards: detail instrument models (e.g., Bruker AVANCE III HD 400 MHz), software versions, and statistical thresholds (p < 0.05) .

Tables: Key Analytical Parameters

Technique Critical Parameters References
HPLC-Purity AnalysisColumn: C18, 5 µm; Mobile Phase: MeCN/H₂O (70:30); Flow: 1 mL/min
NMR SpectroscopySolvent: CDCl₃; Reference: TMS (0 ppm); Acquisition Time: 2 s
Cytotoxicity AssayCell Line: A549; Incubation: 48h; Positive Control: Doxorubicin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.